3-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid
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Overview
Description
3-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid is a chemical compound with the molecular formula C12H12N2O3 and a molecular weight of 232.24 g/mol . This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Mechanism of Action
Target of Action
It is suggested that the compound may be involved in the modulation of premature translation termination or nonsense-mediated mrna decay .
Mode of Action
It is suggested that the compound may interact with its targets to modulate premature translation termination or nonsense-mediated mRNA decay .
Biochemical Pathways
Given its potential role in modulating premature translation termination or nonsense-mediated mrna decay, it may influence the pathways related to protein synthesis and mrna processing .
Result of Action
Given its potential role in modulating premature translation termination or nonsense-mediated mrna decay, it may influence protein synthesis and mrna processing at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzoic acid derivatives with isopropyl-substituted hydrazides, followed by cyclization to form the oxadiazole ring . The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Isopropyl-1,2,4-oxadiazol-3-yl)piperidine
- 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine
- 3-(3-Isobutyl-1,2,4-oxadiazol-5-yl)piperidine
- 3-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine
Uniqueness
3-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid is unique due to its specific substitution pattern and the presence of both the oxadiazole ring and the benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-7(2)11-13-10(14-17-11)8-4-3-5-9(6-8)12(15)16/h3-7H,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUZJUHOIOFIQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NO1)C2=CC(=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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